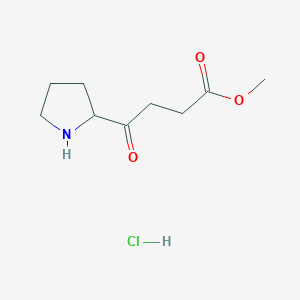

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions, leading to the formation of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The physical form of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is oil . It has a molecular weight of 221.68 .Applications De Recherche Scientifique

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

A study developed a sensitive and reproducible assay for detecting specific biomarkers in human urine, utilizing a derivative of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate. This methodology aids in evaluating the metabolic activation of carcinogens in smokers, showcasing the compound's utility in toxicological research (Meng Jing et al., 2014).

Optical Gating of Photosensitive Synthetic Ion Channels

Research utilizing a derivative of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate demonstrated its application in the optical gating of nanofluidic devices. This involves the selective transport of ionic species in aqueous solutions triggered by UV light, highlighting its potential in developing light-induced controlled release systems and sensing applications (Mubarak Ali et al., 2012).

Efficient Syntheses of Pyrrole Derivatives

A study focused on synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives demonstrates the compound's significance in facilitating access to a library of pyrrole systems. This research opens new avenues for creating potentially important molecules from commercially available materials (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

Visible-Light-Mediated Synthesis

Another study utilized a derivative in the visible-light-mediated synthesis of pyrroline, showcasing an innovative approach to hydroimination cyclization. This process underscores the utility of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate in developing new synthetic methodologies under mild conditions (Kaoru Usami et al., 2018).

Synthesis and Recyclization Studies

Research on the synthesis of specific derivatives from l-tartaric acid highlights the compound's role in understanding chemical reactions and recyclization processes. This study provides insights into the chemical behavior and potential applications of such derivatives in various domains (F. A. Gimalova et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-oxo-4-pyrrolidin-2-ylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-9(12)5-4-8(11)7-3-2-6-10-7;/h7,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKINOSOCNHUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)

![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)

![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)

![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)

![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)